molecular formula C15H9IO2 B11957973 1-Iodo-2-methylanthracene-9,10-dione

1-Iodo-2-methylanthracene-9,10-dione

Cat. No.: B11957973
M. Wt: 348.13 g/mol
InChI Key: RHHQCJFVJCIMGW-UHFFFAOYSA-N
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Description

1-Iodo-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, characterized by the presence of an iodine atom at the first position and a methyl group at the second position on the anthracene ring, exhibits unique chemical properties that make it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the iodination of 2-methylanthracene-9,10-dione. The reaction typically employs iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the iodine atom under appropriate conditions.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Production of hydroquinone derivatives.

    Substitution: Generation of various substituted anthracene derivatives.

Scientific Research Applications

1-Iodo-2-methylanthracene-9,10-dione finds applications in multiple scientific research areas:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-iodo-2-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit certain enzymes involved in cellular processes, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

1-Iodo-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical reactivity and potential biological activities compared to its non-iodinated counterparts.

Properties

Molecular Formula

C15H9IO2

Molecular Weight

348.13 g/mol

IUPAC Name

1-iodo-2-methylanthracene-9,10-dione

InChI

InChI=1S/C15H9IO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3

InChI Key

RHHQCJFVJCIMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)I

Origin of Product

United States

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